6,6'-Dihydroxy-3,3'-bipyridine
Overview
Description
Synthesis Analysis
The synthesis of 6,6’-Dihydroxy-3,3’-bipyridine involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The compound is also synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 6,6’-Dihydroxy-3,3’-bipyridine is C10H8N2O2 . The compound has a molecular weight of 188.18 g/mol . The structure of the compound is planar with a trans-conformation about the inter-annular C–C bond .Chemical Reactions Analysis
6,6’-Dihydroxy-3,3’-bipyridine undergoes reactions with amines to synthesize Schiff bases . The compound also exhibits redox properties .Physical and Chemical Properties Analysis
6,6’-Dihydroxy-3,3’-bipyridine has a molecular weight of 188.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 188.058577502 g/mol . The topological polar surface area of the compound is 58.2 Ų .Scientific Research Applications
Catalytic Transfer Hydrogenation of Ketones
- 6,6'-Dihydroxy-3,3'-bipyridine has been identified as a bifunctional ligand capable of directing proton transfer events with metal-coordinated substrates, which is particularly useful in the chemoselective transfer hydrogenation of ketones (Moore & Szymczak, 2013).
Binding Transition Metals in Catalyst Formation
- This ligand is frequently used to bind transition metals, forming catalysts for various organic and inorganic transformations. The tautomeric forms of this compound play a crucial role in the stability and effectiveness of these catalysts (Burks, Vasiliu, Dixon, & Papish, 2018).
Photochemical Applications
- In basic solution, the deprotonated form of this compound complexed with rhenium(I) exhibits photoisomerization, suggesting potential applications in photochemistry (Vogler & Shenderovich, 2014).
Hydrogen Production via Formic Acid Decomposition
- The ligand is part of the catalytic mechanism for hydrogen production through formic acid decomposition, demonstrating its importance in energy-related catalysis (Britto, Rajpurohit, Jagan, & Jaccob, 2019).
Optical Properties in Emission Spectra
- The complex of this compound with rhenium(I) shows unique optical properties with potential applications in materials science, notably in emission spectra (Kunkely & Vogler, 2003).
Dye-Sensitized Solar Cells
- Copper-mediated dihydroxylation of 2,2′-bipyridine-like ligands under solvothermal conditions, including the synthesis of 3,3'-dihydroxy-2,2'-bipyridine, suggests applications in the development of dye-sensitized solar cells (Zhang, Lin, Weng, & Chen, 2006).
Transfer Hydrogenation of Carbonyl Groups and Imines
- MnI complexes with 6,6'-dihydroxy-2,2'-bipyridine ligand have shown effectiveness as catalysts for transfer hydrogenation of ketones, aldehydes, imines, and N-heterocycles, highlighting the versatility of this ligand in catalysis (Dubey, Rahaman, Fayzullin, & Khusnutdinova, 2019).
Chemical Synthesis and Characterization
- The compound is also involved as an intermediate in chemical synthesis, particularly in the preparation of bifunctional chelates, which could find applications in solid phase time resolved fluoroimmunoassay (Li et al., 2010).
Properties
IUPAC Name |
5-(6-oxo-1H-pyridin-3-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-7(5-11-9)8-2-4-10(14)12-6-8/h1-6H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJSRFZNPCHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593224 | |
Record name | [3,3'-Bipyridine]-6,6'(1H,1'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142929-10-0 | |
Record name | [3,3'-Bipyridine]-6,6'(1H,1'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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